molecular formula C14H22Cl2N2O2S B1172121 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide

Katalognummer: B1172121
Molekulargewicht: 353.302
InChI-Schlüssel: XLEYALZXJFXSTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 2-methylbenzene, followed by chlorination to introduce the dichloro groups. The final step involves the reaction with 3-(diethylamino)propylamine under controlled conditions to form the desired sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and chlorination processes, followed by the introduction of the diethylamino propyl group. These processes are typically carried out in specialized reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-dichloro-N-[3-(dimethylamino)propyl]-2-methylbenzene-1-sulfonamide
  • 4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzene-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H22Cl2N2O2S

Molekulargewicht

353.302

IUPAC-Name

4,5-dichloro-N-[3-(diethylamino)propyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H22Cl2N2O2S/c1-4-18(5-2)8-6-7-17-21(19,20)14-10-13(16)12(15)9-11(14)3/h9-10,17H,4-8H2,1-3H3

InChI-Schlüssel

XLEYALZXJFXSTI-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.